molecular formula C10H9N3O B6441943 2-methyl-3-(pyridin-3-yloxy)pyrazine CAS No. 2640889-16-1

2-methyl-3-(pyridin-3-yloxy)pyrazine

Cat. No.: B6441943
CAS No.: 2640889-16-1
M. Wt: 187.20 g/mol
InChI Key: QHFVQYRYNCIING-UHFFFAOYSA-N
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Description

2-methyl-3-(pyridin-3-yloxy)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group at the second position and a pyridin-3-yloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(pyridin-3-yloxy)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrazine with pyridin-3-ol in the presence of a suitable base and a coupling agent. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(pyridin-3-yloxy)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrazine derivatives, and various substituted pyrazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-3-(pyridin-3-yloxy)pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for drug development, particularly in targeting specific enzymes and receptors.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-3-(pyridin-3-yloxy)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(piperidin-3-yloxy)pyrazine
  • 2-methyl-3-(pyridin-2-yloxy)pyrazine
  • 2-methyl-3-(pyridin-4-yloxy)pyrazine

Uniqueness

2-methyl-3-(pyridin-3-yloxy)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-yloxy group at the third position of the pyrazine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-3-pyridin-3-yloxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFVQYRYNCIING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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